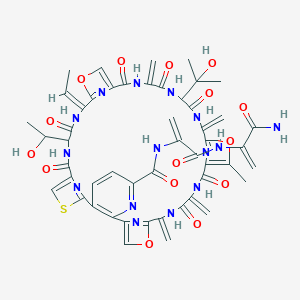
Geninthiocina
Descripción general
Descripción
Geninthiocin is a naturally occurring antibiotic produced by the bacterium Streptomyces fradiae. It has been studied for its potential use in medicine, agriculture, and biotechnology, due to its broad-spectrum antimicrobial activity and its ability to inhibit the growth of a variety of Gram-positive and Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Actividades antivirales
Las geninthiocinas exhiben propiedades antivirales significativas. Geninthiocina E, val-geninthiocina, this compound A y this compound B han demostrado potentes actividades antivirales contra el virus de la influenza A, con valores de IC50 que van de 7.3 a 28.7 μM . Estos compuestos podrían explorarse más a fondo como posibles agentes antivirales.
Efectos antibacterianos
Los tiopéptidos, incluidas las geninthiocinas, son conocidos por sus actividades antibacterianas contra patógenos Gram-positivos como Staphylococcus aureus resistente a la meticilina (MRSA) y enterococos resistentes a la vancomicina (VRE) . Investigar la eficacia de las geninthiocinas contra otras cepas bacterianas podría ser valioso.
Elucidación estructural
Las estructuras y las configuraciones absolutas de las geninthiocinas se han dilucidado mediante análisis espectroscópicos exhaustivos y el método de Marfey . Estudios adicionales podrían explorar sus estructuras tridimensionales e interacciones con objetivos biológicos.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Geninthiocin is a novel thiopeptide antibacterial compound derived from marine Streptomyces species . It has exhibited potent in vitro activity against gram-positive bacteria including Staphylococcus aureus , Bacillus subtilis , Mycobacterium smegmatis , and Micrococcus luteus . These bacteria are the primary targets of Geninthiocin.
Mode of Action
It is known that thiopeptides, the class of antibiotics to which geninthiocin belongs, act by binding tightly to the prokaryotic ribosome and inhibiting translation . Geninthiocin is also known as an activating agent for transcription of the tip A promoter in streptomycetes .
Biochemical Pathways
As a thiopeptide, it is known to inhibit protein synthesis in bacteria, which can disrupt numerous downstream cellular processes .
Result of Action
The result of Geninthiocin’s action is the inhibition of growth in targeted gram-positive bacteria. By binding to the prokaryotic ribosome and inhibiting protein synthesis, Geninthiocin disrupts essential cellular processes, leading to the death of the bacteria .
Análisis Bioquímico
Biochemical Properties
Geninthiocin interacts with various biomolecules in biochemical reactions. It is a member of the ribosomally synthesized and post-translationally modified peptide family of natural products . Geninthiocin is characterized by a highly modified macrocycle possessing a central pyridine, hydroxypyridine, or dehydropiperidine .
Cellular Effects
Geninthiocin has significant effects on various types of cells and cellular processes. It exhibits potent activity against Gram-positive bacteria including Staphylococcus aureus, Bacillus subtilis, Mycobacterium smegmatis, and Micrococcus luteus . It also shows cytotoxicity against A549 human lung carcinoma cells .
Molecular Mechanism
The molecular mechanism of Geninthiocin’s action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Geninthiocin vary with different dosages in animal models. While specific dosage effects have not been reported, Geninthiocin has shown promising results in preliminary studies .
Propiedades
IUPAC Name |
(17E)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H49N15O15S/c1-12-27-48-61-30(16-79-48)41(72)54-21(5)39(70)65-35(50(10,11)77)45(76)57-23(7)47-64-33(25(9)80-47)44(75)55-20(4)38(69)56-22(6)46-60-29(15-78-46)34-26(49-62-31(17-81-49)42(73)63-32(24(8)66)43(74)59-27)13-14-28(58-34)40(71)53-19(3)37(68)52-18(2)36(51)67/h12-17,24,32,35,66,77H,2-7H2,1,8-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,75)(H,56,69)(H,57,76)(H,59,74)(H,63,73)(H,65,70)/b27-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUIXQXFKIJDIV-KKMKTNMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H49N15O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1132.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158792-27-9 | |
| Record name | Geninthiocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158792279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Geninthiocin a potential treatment option for Methicillin-resistant Staphylococcus aureus (MRSA)?
A1: Geninthiocin demonstrates potent activity against MRSA [, ]. While its exact mechanism of action remains under investigation, molecular docking and simulation studies suggest that Geninthiocin might target the enzyme Homogentisate 1,2-dioxygenase in MRSA []. Inhibiting this enzyme could disrupt the bacteria's metabolic pathways, ultimately leading to its demise.
Q2: What is the chemical structure of Geninthiocin and how has this been elucidated?
A2: Geninthiocin belongs to the thiopeptide class of antibiotics, characterized by macrocyclic structures containing thiazole and oxazole rings, along with unusual amino acids [, ]. The structure of Geninthiocin was originally determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) techniques [, ].
Q3: Have any structural analogs of Geninthiocin been discovered and what do they reveal about structure-activity relationships?
A3: Yes, several Geninthiocin analogs, including Val-Geninthiocin, Ala-Geninthiocin, and Geninthiocins B, C, D, E, and F have been isolated from various Streptomyces species [, , , , ]. These analogs often differ in their amino acid composition or side chain modifications. Comparing their antibacterial activities provides valuable insights into the structure-activity relationships of Geninthiocin, guiding future efforts to optimize its potency and spectrum of activity.
Q4: What experimental evidence supports the proposed interaction between Geninthiocin and its target protein in MRSA?
A4: A recent study employed a combination of Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to identify potential target proteins of Geninthiocin in MRSA []. While this research highlights a protein with a molecular weight between 46 to 50 kDa as a potential target, further validation using techniques like X-ray crystallography or isothermal titration calorimetry is needed to confirm the direct interaction between Geninthiocin and Homogentisate 1,2-dioxygenase.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



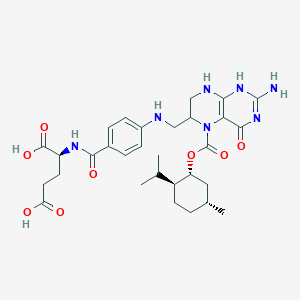
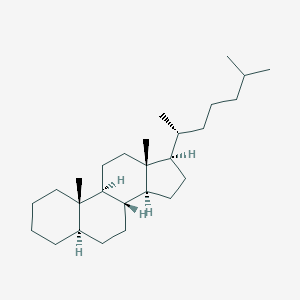

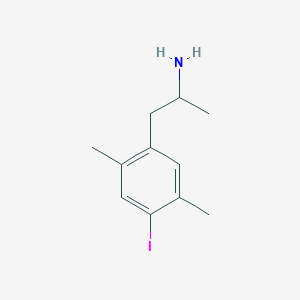
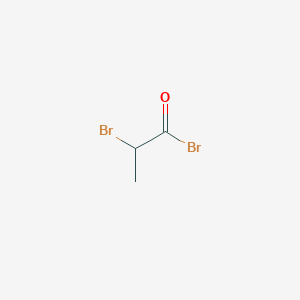
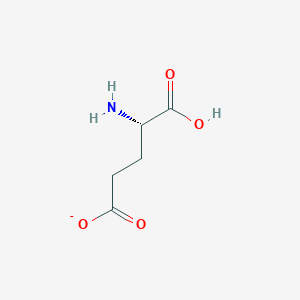
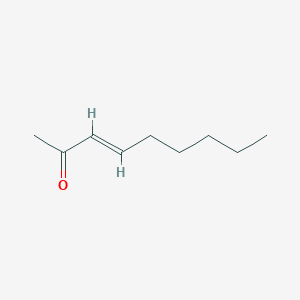





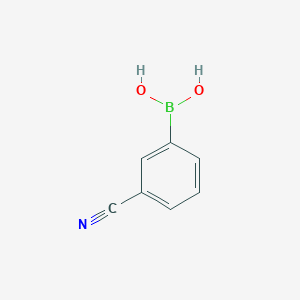
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)